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Compound of Interest

Compound Name: Diniconazole (+)-form
CAS No.: 83657-19-6
Cat. No.: B1231071

Get Quote

Stereoselective Pharmacology, Synthesis, and
Analytical Profiling
Executive Summary

Diniconazole is a broad-spectrum triazole fungicide conventionally marketed as a racemate
(CAS 83657-24-3).[1] However, its biological activity is highly stereoselective. While the R-(-)-
isomer (Diniconazole-M) drives the fungicidal potency via sterol 14a-demethylase inhibition, the
S-(+)-isomer (CAS 83657-19-6) exhibits distinct potent plant growth regulating (PGR)
properties. This guide delineates the physicochemical and functional characteristics of the S-

(+)-enantiomer, providing researchers with the critical data required for high-precision
agricultural and pharmacological applications.

Chemical Identity & Stereochemistry

The S-(+)-isomer is the dextrorotatory enantiomer of diniconazole. Unlike its levorotatory
counterpart, which targets fungal cell membranes, the S-isomer interacts primarily with plant
cytochrome P450 systems involved in phytohormone biosynthesis.

Physicochemical Data Table
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Parameter

Specification

Common Name

S-(+)-Diniconazole

CAS Number 83657-19-6
E)-(3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-

UPAC Name El,)2$4—t:iaszI—l-yl)pent—lp—en-;/-)ol '

Molecular Formula C15H17CI2NsO

Molecular Weight 326.22 g/mol

Chirality S-configuration at C3 (Alcohol center)

Optical Rotation

ngcontent-ng-c2307461527="" _nghost-ng-

€c2764567632="" class="inline ng-star-inserted">

(c=1.0, CHCI5)
Melting Point 160-161 °C (Pure enantiomer)
N Soluble in acetone, methanol, chloroform; low
Solubility o
solubility in water.[2][3][4][5][6]
Appearance White crystalline solid

Note on CAS Specificity: Researchers must distinguish between the Racemate (83657-24-3),
the R-isomer (83657-18-5), and the S-isomer (83657-19-6). Using the generic racemate CAS

for stereospecific studies will compromise experimental validity.

Mechanism of Action: The Stereochemical
Divergence

The biological activity of diniconazole is a classic example of enantiomeric divergence, where
each isomer targets a distinct cytochrome P450 enzyme family.
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S-(+)-Diniconazole: Plant Growth Regulation

The S-isomer acts as a potent inhibitor of ent-kaurene oxidase (CYP701), a key enzyme in the
gibberellin biosynthetic pathway. By blocking the oxidation of ent-kaurene to ent-kaurenoic
acid, S-(+)-diniconazole reduces the levels of active gibberellins (GA1, GA4), leading to:

e Inhibition of internode elongation (dwarfing).
e Increased root-to-shoot ratio.

e Enhanced stress tolerance (drought/frost).

R-(-)-Diniconazole: Fungicidal Action

In contrast, the R-isomer selectively inhibits CYP51 (lanosterol 14a-demethylase) in fungi. This
inhibition blocks the conversion of lanosterol to ergosterol, disrupting fungal membrane
integrity.

Pathway Visualization
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Figure 1: Divergent biological targets of Diniconazole enantiomers. The S-isomer targets plant
hormone pathways, while the R-isomer targets fungal membranes.

Synthesis and Chiral Resolution Protocols

Obtaining high-purity S-(+)-diniconazole requires either asymmetric synthesis or the resolution
of the racemate. The most scalable and verifiable method for research quantities is
Supercritical Fluid Chromatography (SFC) resolution.

Protocol: SFC Chiral Separation
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This protocol yields >99% enantiomeric excess (ee) for the S-isomer.
Materials:
e Racemic Diniconazole (CAS 83657-24-3).[1][7]

e Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-
dimethylphenylcarbamate).

e Mobile Phase: CO2z / Methanol.
Workflow Steps:

o Sample Prep: Dissolve 100 mg racemic diniconazole in 10 mL methanol (HPLC grade). Filter
through 0.22 um PTFE.

e SFC Conditions:

[¢]

Mobile Phase: CO:z (85%) / Methanol (15%).

[e]

Flow Rate: 3.0 mL/min.

Back Pressure: 120 bar.

[e]

o

Temperature: 35°C.

Detection: UV at 254 nm.

[¢]

» Fraction Collection:
o Peak 1 (R-Isomer): Elutes first (typically ~4-5 min).

o Peak 2 (S-Isomer): Elutes second (typically ~6-7 min). Note: Elution order may reverse on
different chiral selectors; verify with optical rotation.

 Validation: Evaporate solvent from Peak 2 fraction. Re-dissolve in chloroform and measure
optical rotation. Target: ngcontent-ng-c2307461527=""_nghost-ng-c2764567632=""
class="inline ng-star-inserted">
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Figure 2: Isolation workflow for S-(+)-Diniconazole using Supercritical Fluid Chromatography.

Analytical Characterization

To ensure scientific integrity, the identity of S-(+)-diniconazole must be validated using the

following parameters.

HPLC Method (Chiral Purity)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.drugfuture.com/chemdata/diniconazole.html
https://www.benchchem.com/product/b1231071/docs?utm_src=pdf-body-img#technical-whitepaper-s-diniconazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 pm).
» Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
e Flow Rate: 1.0 mL/min.
e Temperature: 25°C.
e Detector: UV 220 nm.
» Retention Times:

o R-isomer: ~8.5 min.

o S-isomer: ~11.2 min.

Crystal Data

X-ray diffraction studies of the pure enantiomer reveal a monoclinic crystal system. The S-
configuration is defined by the spatial arrangement of the tert-butyl and 2,4-dichlorophenyl
groups relative to the hydroxyl center.

Safety & Handling

While S-(+)-diniconazole is less fungicidally active than the R-isomer, it remains a bioactive
triazole.

e Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-
lasting effects).

e PPE: Nitrile gloves, safety goggles, and N95 particulate respirator during powder handling.

o Storage: Store at +4°C in a desiccated, dark environment to prevent stereochemical
epimerization or degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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